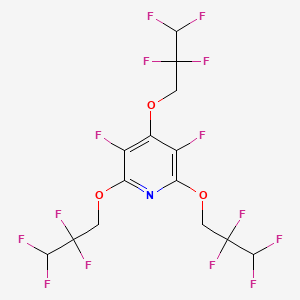
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxi)piridina
Descripción general
Descripción
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.
Aplicaciones Científicas De Investigación
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings due to its high stability and reactivity
Mecanismo De Acción
Target of Action
It is known that this compound is a photocatalyst , which suggests that its targets could be a variety of chemical reactions that are influenced by light.
Mode of Action
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine acts as a photocatalyst, facilitating chemical reactions upon exposure to light . Specifically, it has been reported to facilitate the decarboxylative arylation of α amino acids using visible light . This suggests that the compound may interact with its targets by absorbing light and using the energy to drive chemical reactions.
Biochemical Pathways
Given its role as a photocatalyst in the decarboxylative arylation of α amino acids , it can be inferred that it may influence pathways involving these amino acids.
Result of Action
As a photocatalyst, it is known to facilitate the decarboxylative arylation of α amino acids . This suggests that it may influence the structure of these amino acids at a molecular level, potentially affecting their function within cells.
Action Environment
The action of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine as a photocatalyst is dependent on the presence of light Therefore, environmental factors such as light intensity and wavelength could influence the compound’s action, efficacy, and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine typically involves the reaction of 3,5-difluoropyridine with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2,3,3-tetrafluoropropoxy)pyridine: Similar structure but lacks the difluoro groups.
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)benzene: Similar fluorinated structure but with a benzene ring instead of pyridine
Uniqueness
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine is unique due to the combination of its fluorinated pyridine core and multiple tetrafluoropropoxy groups. This unique structure imparts high stability, reactivity, and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
3,5-difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F14NO3/c15-4-6(30-1-12(23,24)9(17)18)5(16)8(32-3-14(27,28)11(21)22)29-7(4)31-2-13(25,26)10(19)20/h9-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGNILEDAAKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC1=C(C(=NC(=C1F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F14NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)
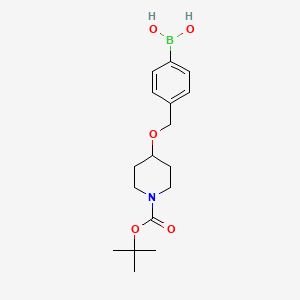
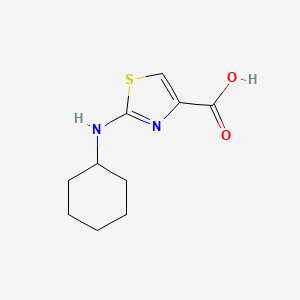
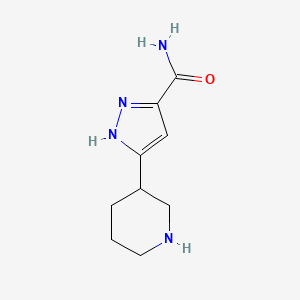
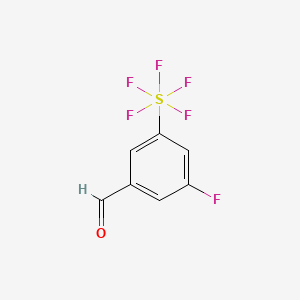
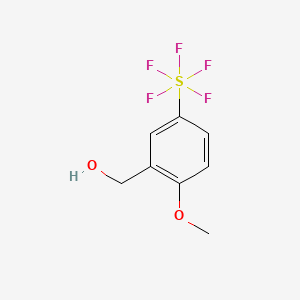
![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)
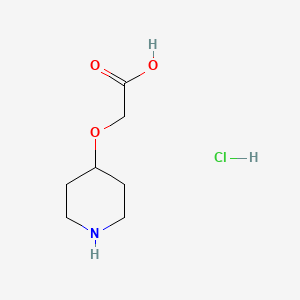
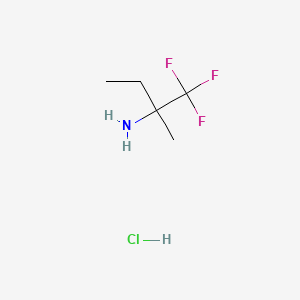
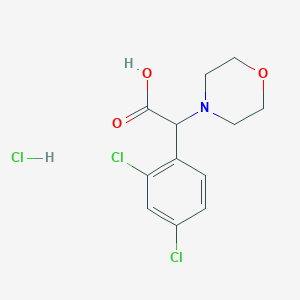
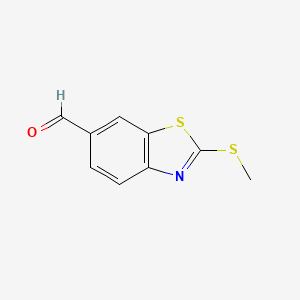
![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)
